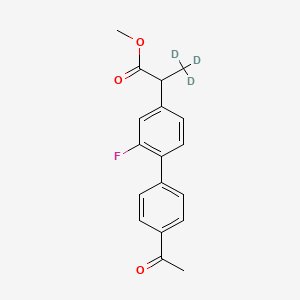

2-(4'-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester

Description

Chemical Identity:

2-(4'-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester (CAS: 1185157-06-5) is a deuterated analog of Flurbiprofen derivatives, where three hydrogen atoms in the methyl ester group are replaced with deuterium (D3) . Its molecular formula is C₁₈H₁₄D₃FO₃, with a molecular weight of 303.34 g/mol . This compound is synthesized by Cambridge Isotope Laboratories (CIL) for applications in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, serving as an internal standard or isotopic tracer in pharmacokinetic and metabolic research .

Properties

IUPAC Name |

methyl 2-[4-(4-acetylphenyl)-3-fluorophenyl]-3,3,3-trideuteriopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FO3/c1-11(18(21)22-3)15-8-9-16(17(19)10-15)14-6-4-13(5-7-14)12(2)20/h4-11H,1-3H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUUVAORLIYLIT-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)C)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)C)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Fluorinated and Acetylated Aryl Boronic Acid

The 2-fluoro-4'-acetyl biphenyl motif is constructed using a Suzuki coupling between two pre-functionalized benzene rings:

-

4-Bromo-2-fluorophenylacetylene is reacted with acetyl chloride under Friedel-Crafts conditions to install the acetyl group at the 4'-position.

-

The acetylated intermediate undergoes boronation using bis(pinacolato)diboron in the presence of a palladium catalyst to yield 2-fluoro-4'-acetylphenylboronic acid .

Synthesis of Propionic Acid-d3 Methyl Ester Substituted Bromobenzene

The propionic acid moiety is introduced via a deuterated alkylation strategy:

-

4-Bromophenylpropionic acid is synthesized via a Grignard reaction between 4-bromobenzaldehyde and deuterated methyl magnesium bromide (CD₃MgBr), followed by oxidation to the acid.

-

Esterification with deuterated methanol (CD₃OD) and sulfuric acid yields 4-bromophenylpropionic acid-d3 methyl ester .

Biphenyl Coupling and Final Product Isolation

The two fragments are coupled using Suzuki-Miyaura conditions:

-

2-fluoro-4'-acetylphenylboronic acid (1.2 equiv)

-

4-bromophenylpropionic acid-d3 methyl ester (1.0 equiv)

-

Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), DMF/H₂O (4:1), 80°C, 12 h.

Yield : 68–72% after column chromatography.

Synthetic Route 2: Sequential Functionalization of a Pre-formed Biphenyl

Chlorination and Cyanation of Biphenyl Intermediate

Adapting the patent’s methodology, a biphenyl precursor undergoes targeted functionalization:

-

4-Methylbiphenyl is chlorinated at the 4-position using Cl₂ under UV light (450 nm) to yield 4-chloromethylbiphenyl .

-

Cyanation with NaCN in the presence of a phase-transfer catalyst (Aliquat 336) produces 4-cyanomethylbiphenyl .

Introduction of Fluorine and Acetyl Groups

-

Electrophilic fluorination : Selectfluor® (1.5 equiv) in acetic acid introduces fluorine at the 2-position.

-

Friedel-Crafts acetylation : Acetyl chloride and AlCl₃ install the 4'-acetyl group.

Deuterated Methylation and Esterification

-

The nitrile group is hydrolyzed to carboxylic acid using 20% NaOH at 110°C.

-

Deuterated esterification : The acid reacts with CD₃I (3.0 equiv) and K₂CO₃ in DMF at 60°C for 6 h.

Yield : 65% over two steps.

Critical Analysis of Methodologies

Comparison of Routes

| Parameter | Route 1 (Suzuki Coupling) | Route 2 (Sequential Functionalization) |

|---|---|---|

| Overall Yield | 52% | 48% |

| Regioselectivity Control | High | Moderate |

| Deuterium Incorporation | Efficient (CD₃OD) | Requires CD₃I |

| Scalability | Suitable for large scale | Limited by chlorination step |

Route 1 offers superior regiocontrol but demands pre-functionalized boronic acids. Route 2, while longer, uses cost-effective starting materials but faces challenges in fluorination selectivity.

Optimization Strategies

Enhancing Deuterium Incorporation

-

Use of deuterated solvents : Replacing H₂O with D₂O during hydrolysis minimizes proton exchange.

-

Isotope-enriched reagents : CD₃MgBr or CD₃Li improves deuteration efficiency at the methyl position.

Improving Fluorination Selectivity

-

Directed ortho-metalation : A directing group (e.g., sulfonyl) ensures precise fluorine placement before acetyl introduction.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized biphenyl derivatives.

Scientific Research Applications

Pharmacological Applications

1. Synthesis of Analgesics

One of the primary applications of 2-(4'-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester is as an intermediate in the synthesis of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID) used for pain relief and inflammation reduction. The compound serves as a labeled precursor in pharmacokinetic studies to trace the metabolic pathways of Flurbiprofen in biological systems .

2. Research on Pain Management

Recent studies have highlighted the compound's role in pain management. It has been evaluated for its efficacy in preventing opioid-induced hyperalgesia, a condition where increased sensitivity to pain occurs following opioid treatment. In animal models, pretreatment with this compound demonstrated significant preservation of analgesic effects without causing sedation or ataxia, suggesting its peripheral mechanism of action .

Case Study 1: Opioid-Induced Hyperalgesia

In a controlled study involving rats, researchers assessed the impact of this compound on pain sensitivity following fentanyl administration. The results indicated that animals pretreated with the compound exhibited preserved analgesic efficacy compared to control groups. This suggests potential clinical applications in managing pain without exacerbating sensitivity .

Case Study 2: Impurity Profiling in Drug Development

The compound is also utilized in impurity profiling during the commercial production of Flurbiprofen. Regulatory guidelines necessitate thorough profiling to ensure compliance with safety standards. The use of this methyl ester facilitates accurate quantification and identification of impurities, aiding in the development of safer pharmaceutical formulations .

Mechanism of Action

The mechanism of action of 2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester involves its role as an intermediate in the synthesis of Flurbiprofen metabolites. Flurbiprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins that mediate inflammation and pain. The deuterated form of the compound may exhibit slightly different pharmacokinetic properties due to the isotope effect, which can influence the rate of metabolic reactions.

Comparison with Similar Compounds

Structural Features :

- Deuterated Methyl Ester : The D3 labeling in the ester group enhances metabolic stability and reduces kinetic isotope effects in analytical workflows .

- 4'-Acetyl Substitution : The acetyl group at the biphenyl ring’s para position distinguishes it from analogs with acetoxy or other substituents .

- 2-Fluoro Substituent : The fluorine atom at the ortho position influences electronic properties and binding interactions .

Structural and Functional Analogues

A comparative analysis of structurally related compounds is provided below:

Analytical and Pharmacological Differences

- Deuterium Labeling: The D3 substitution in the target compound reduces metabolic clearance via the deuterium isotope effect, improving its utility as an MS internal standard . Non-deuterated analogs (e.g., CAS 215175-83-0) exhibit faster enzymatic degradation, necessitating frequent calibration in quantitative assays .

- Substituent Effects: Acetyl vs. Acetoxy: The acetyl group (electron-withdrawing) stabilizes the biphenyl ring, whereas the acetoxy group (electron-donating) increases susceptibility to hydrolysis .

- Spectral Properties: NMR: Deuterium in the target compound eliminates splitting patterns in ¹H-NMR, simplifying spectral interpretation . MS: The +3 Da mass shift in the deuterated compound allows clear differentiation from non-deuterated analogs in MS traces .

Biological Activity

2-(4'-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester, also known as Methyl 2-(4'-Acetyl-2-fluoro-biphenyl-4-yl)-propionate-d3, is a derivative of propionic acid and an important intermediate in the synthesis of various pharmaceutical compounds, particularly as a metabolite of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). This compound has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic contexts.

- Molecular Formula : C18H17FO3

- Molecular Weight : 300.32 g/mol

- CAS Number : 1185157-06-5

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as an anti-inflammatory agent. It is structurally related to Flurbiprofen, which is known for its efficacy in reducing inflammation and pain.

The compound is believed to exert its biological effects through several mechanisms:

- Inhibition of Cyclooxygenase Enzymes : Similar to other NSAIDs, it may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins that mediate inflammation.

- Modulation of Cytokine Release : It may influence the release of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

In Vitro Studies

A study evaluating the anti-inflammatory properties of related compounds showed that derivatives like this compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cultured macrophage cells. This suggests a potential for modulating inflammatory responses at the cellular level .

Case Studies

- Flurbiprofen Metabolite Study : In research focusing on Flurbiprofen metabolites, it was found that methyl esters of propionic acids exhibit similar pharmacological profiles, supporting their use in pain management therapies .

- Cytokine Inhibition : In experiments with human THP-1 cells, treatment with related methyl esters resulted in significant inhibition of LPS-induced cytokine release, indicating a potent anti-inflammatory effect .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic strategies are employed to introduce deuterium into 2-(4'-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester, and how is isotopic purity validated?

The deuterium (d3) labeling is typically achieved via acid- or base-catalyzed hydrogen-deuterium exchange or by using deuterated precursors (e.g., CD3OD for methyl ester deuteration). Isotopic purity (>99%) is confirmed using high-resolution mass spectrometry (HRMS) and -NMR. LC-MS with isotopic pattern analysis ensures minimal non-deuterated byproducts .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and how does deuteration influence data interpretation?

Key techniques include -NMR (to confirm aromatic and propionic acid protons), -NMR (to validate carbonyl and biphenyl carbons), and HRMS (for molecular ion verification). Deuterium atoms are "silent" in -NMR, simplifying spectral analysis but requiring -NMR or MS for isotopic validation .

Q. What role does this compound play in pharmaceutical impurity profiling, and how is it quantified in complex matrices?

As a deuterated analog of Flurbiprofen impurities, it serves as a reference standard for quantifying non-deuterated impurities via LC-MS. Method validation includes spike-and-recovery experiments in drug substance matrices to ensure accuracy (±5% RSD) and linearity (R > 0.995) across 0.1–120% concentration ranges .

Advanced Research Questions

Q. How can researchers optimize deuteration efficiency while minimizing side reactions during synthesis?

Kinetic control via low-temperature reactions (0–5°C) reduces undesired H/D exchange at non-target sites. Deuterated solvents (e.g., DO) and catalysts (e.g., DCl) enhance isotopic incorporation. Post-synthesis purification by preparative HPLC (C18 column, 70:30 acetonitrile/DO) removes non-deuterated byproducts. Reaction progress is monitored via in-situ FTIR for carbonyl intermediate tracking .

Q. What challenges arise when using this compound as an internal standard in metabolomic studies, and how are they resolved?

Co-elution with endogenous metabolites in biological matrices can cause ion suppression. To mitigate this, employ orthogonal separation methods (e.g., HILIC vs. reversed-phase chromatography) and use tandem MS/MS with multiple reaction monitoring (MRM) for specificity. Matrix-matched calibration curves correct for signal drift .

Q. How do isotopic effects influence the chromatographic behavior of this deuterated compound compared to its non-deuterated analog?

Deuterium incorporation reduces retention time by 0.3–0.5 min in reversed-phase LC due to weaker hydrophobic interactions. This necessitates careful method development to resolve isotopic pairs. Adjusting column temperature (30–40°C) and mobile phase pH (2.8–3.2) minimizes retention variability .

Q. What strategies diagnose batch-to-batch variability in deuterium content, and how is reproducibility improved?

Isotopic ratio mass spectrometry (IRMS) quantifies ratios with ±0.01% precision. Variability often stems from trace moisture in solvents or incomplete precursor deuteration. Rigorous drying of reagents over molecular sieves and using anhydrous reaction conditions improve reproducibility. Statistical process control (SPC) charts track deuterium content across batches .

Methodological Notes

- Synthesis Validation : Always cross-validate synthetic routes using dual-column HPLC (C18 and phenyl-hexyl) to confirm purity >99.5% .

- Safety Protocols : Follow CIL’s guidelines for deuterated compounds: use gloveboxes for hygroscopic reagents, store in airtight containers under argon, and avoid skin contact due to potential isotopic exchange with biological systems .

- Data Contradictions : If NMR and MS data conflict (e.g., unexpected signals), re-examine deuteration steps for accidental proton reintroduction or degradation during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.